molecular formula C14H10F3NO2 B1444707 Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate CAS No. 884601-08-5

Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate

Cat. No. B1444707
Key on ui cas rn: 884601-08-5
M. Wt: 281.23 g/mol
InChI Key: BQAZEMVQZPVSSP-UHFFFAOYSA-N
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Patent
US08415378B2

Procedure details

Methyl 2-chloroisonicotinate (5 g, 29.14 mmol), 4-(trifluoromethyl)phenylboronic acid (8.30 g, 43.71 mmol), potassium carbonate (6.04 g, 43.71 mmol) and PdCl2 (dppf) (0.633 g, 0.87 mmol) were mixed in methanol (30 mL) in two 20 mL microwave vials. Two drops of water were added to one of the vials and the vials were capped and heated at 100° C. for 10 min in a single node microwave reactor. The solids were removed by filtration and the filtrate evaporated to yield a dark red slurry. DCM and water were added and the phases separated. The water phase (pH 9) was extracted with DCM and the combined organic phase washed with brine, passed through a phase separator and evaporated to yield a brown solid. The crude was dissolved in MTBE (180 mL) and solids filtered off. Hydrogen chloride (4 M in dioxane, (7.29 mL, 29.14 mmol) was added dropwise during stirring and a suspension was formed. The suspension was stirred at room temperature for 2.5 h. The solid was collected by filtration and washed with MTBE. MTBE and satd NaHCO3 was added to the solid, the organic phase dried (Na2SO4), filtered and evaporated to yield methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate (5.75 g, 70%) as a beige solid. 1H NMR (400 MHz, cdcl3) δ 4.00 (s, 3H), 7.75 (d, 2H), 7.84 (dd, 1H), 8.18 (d, 2H), 8.33 (s, 1H), 8.87 (dd, 1H). MS m/z 282 (M+H)+
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
6.04 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
PdCl2
Quantity
0.633 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.29 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].Cl.O1CCOCC1>CO.O.CC(OC)(C)C.Cl[Pd]Cl.C(Cl)Cl>[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[CH:18][C:17]([C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=2)[C:5]([O:7][CH3:8])=[O:6])=[CH:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CN1
Name
Quantity
8.3 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
6.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
two
Quantity
20 mL
Type
solvent
Smiles
Name
PdCl2
Quantity
0.633 g
Type
catalyst
Smiles
Cl[Pd]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
7.29 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Step Five
Name
Quantity
180 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
during stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vials were capped
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to yield a dark red slurry
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The water phase (pH 9) was extracted with DCM
WASH
Type
WASH
Details
the combined organic phase washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
FILTRATION
Type
FILTRATION
Details
solids filtered off
CUSTOM
Type
CUSTOM
Details
a suspension was formed
STIRRING
Type
STIRRING
Details
The suspension was stirred at room temperature for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with MTBE
ADDITION
Type
ADDITION
Details
was added to the solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1C=C(C(=O)OC)C=CN1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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